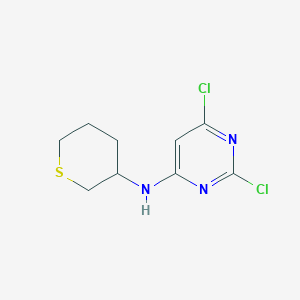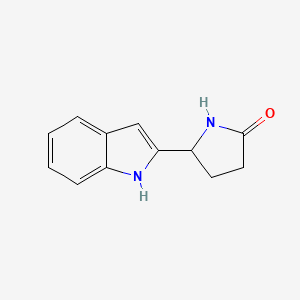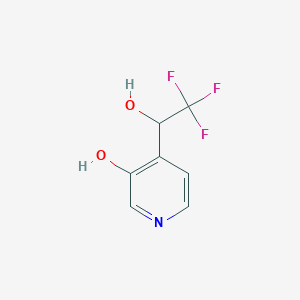
((3R,4S)-4-Aminotetrahydro-2H-pyran-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s structure features a tetrahydro-2H-pyran ring with an amino group and a hydroxymethyl group attached. The stereochemistry is defined by the (3R,4S) configuration .
((3R,4S)-4-Aminotetrahydro-2H-pyran-3-yl)methanol: is a chiral compound with the molecular formula . It belongs to the class of piperidinylmethanol derivatives.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reduction of a suitable precursor, such as an imine or a ketone, using a chiral reducing agent.
Reaction Conditions: The reduction can be achieved using various reagents, such as borane or lithium aluminum hydride, under carefully controlled conditions.
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized efficiently using enantioselective catalysis or enzymatic processes.
Chemical Reactions Analysis
Reactivity: ((3R,4S)-4-Aminotetrahydro-2H-pyran-3-yl)methanol can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and the starting materials.
Scientific Research Applications
Chemistry: ((3R,4S)-4-Aminotetrahydro-2H-pyran-3-yl)methanol serves as a versatile building block for the synthesis of other chiral compounds.
Biology and Medicine: Its derivatives may have biological activity, making them potential candidates for drug development.
Industry: The compound’s chiral nature is valuable in asymmetric synthesis and catalysis.
Mechanism of Action
- The exact mechanism by which ((3R,4S)-4-Aminotetrahydro-2H-pyran-3-yl)methanol exerts its effects depends on its specific applications. It could interact with enzymes, receptors, or cellular pathways.
Comparison with Similar Compounds
Similar Compounds: Other chiral piperidinylmethanol derivatives, such as (2S,3R,4S,5S,6S)-2-hydroxy-6-(methoxycarbonyl)tetrahydropyran-3,4,5-triethyl triacetate , share structural similarities.
Uniqueness: ((3R,4S)-4-Aminotetrahydro-2H-pyran-3-yl)methanol’s unique stereochemistry and functional groups distinguish it from related compounds.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
[(3R,4S)-4-aminooxan-3-yl]methanol |
InChI |
InChI=1S/C6H13NO2/c7-6-1-2-9-4-5(6)3-8/h5-6,8H,1-4,7H2/t5-,6+/m1/s1 |
InChI Key |
MPTPDMSEEPOHOV-RITPCOANSA-N |
Isomeric SMILES |
C1COC[C@H]([C@H]1N)CO |
Canonical SMILES |
C1COCC(C1N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Bromo-3-methyl-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12984161.png)

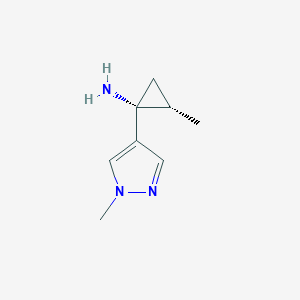
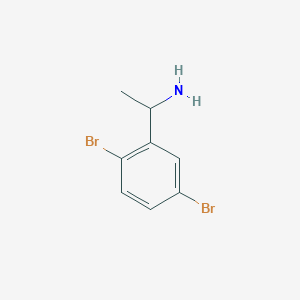

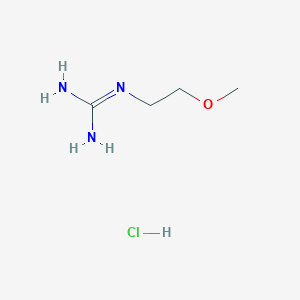
![(R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B12984188.png)

